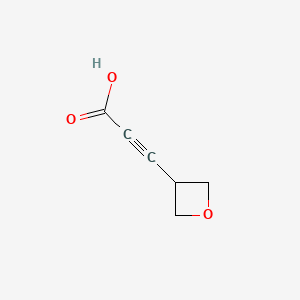
3-(Oxetan-3-yl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxetan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O3 It features an oxetane ring, which is a four-membered cyclic ether, attached to a propiolic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the epoxide opening with trimethyloxosulfonium ylide . This method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields. The oxetane ring can then be functionalized to introduce the propiolic acid group.
Industrial Production Methods
Industrial production methods for 3-(Oxetan-3-yl)prop-2-ynoic acid are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-(Oxetan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the triple bond in the propiolic acid moiety to a double or single bond.
Substitution: The oxetane ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
科学的研究の応用
3-(Oxetan-3-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Oxetan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the propiolic acid moiety can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug design or biochemical studies.
類似化合物との比較
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with the formula HC2CO2H.
3-(Oxolan-3-yl)prop-2-ynoic acid: A compound with a similar structure but with an oxolane ring instead of an oxetane ring.
Uniqueness
3-(Oxetan-3-yl)prop-2-ynoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The strained four-membered ring can undergo reactions that are not possible with larger ring systems, making it a valuable compound in synthetic chemistry and research applications.
特性
分子式 |
C6H6O3 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
3-(oxetan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H6O3/c7-6(8)2-1-5-3-9-4-5/h5H,3-4H2,(H,7,8) |
InChIキー |
RUDLWMTYJMPCMY-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)

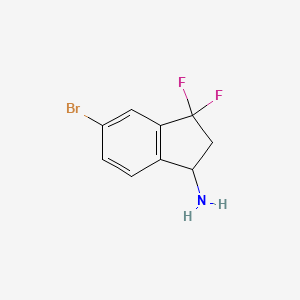
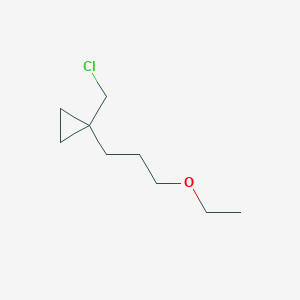
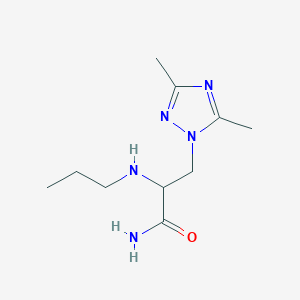
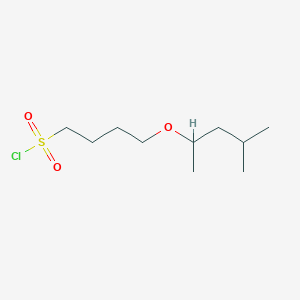
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
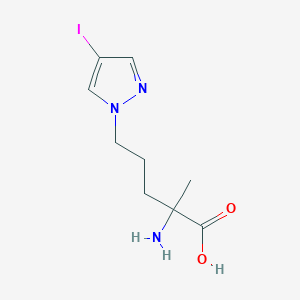
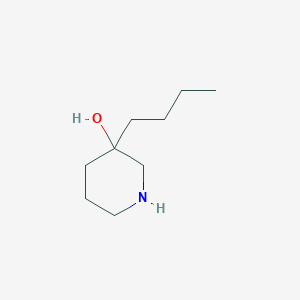
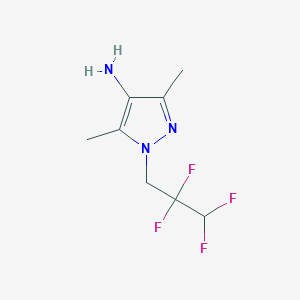


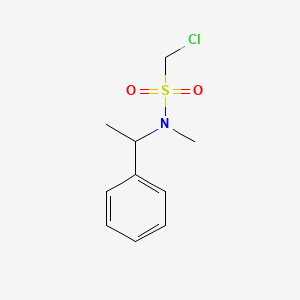
![2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine](/img/structure/B13639530.png)
